2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-icosafluoroundecanoyl Chloride
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Overview
Description
The compound is a type of perfluorinated carboxylic acid chloride, based on its name. Perfluorinated compounds are those in which all hydrogen atoms have been replaced by fluorine . They are known for their stability and resistance to heat, chemicals, and electricity .
Molecular Structure Analysis
The molecule likely has a long carbon chain backbone with fluorine atoms attached to each carbon, and a terminal acyl chloride functional group. The presence of fluorine atoms would make the compound highly electronegative and potentially quite stable .Physical And Chemical Properties Analysis
Based on its structure, it’s likely to be a colorless, volatile liquid at room temperature, similar to other perfluorinated compounds . It would be expected to have low reactivity but could be reactive towards nucleophiles due to the acyl chloride group.Scientific Research Applications
Chemical Synthesis and Reactions
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-Icosafluoroundecanoyl chloride is a chemical compound used in various chemical syntheses and reactions. For example, carboxylic chlorides, when treated with AlCl3, afford tricyclic compounds through catalyzed ring closures. Such reactions are pivotal in the preparation of various compounds with fixed stereochemistry, demonstrating the compound's utility in organic synthesis and chemical transformations (Bertha et al., 1999).
Advanced Oxidation Processes
The effects of chloride ion on the degradation of dyes in advanced oxidation processes (AOPs) have been studied, highlighting the dual effect of chloride ions on dye degradation. Such research indicates the significance of understanding the role of chloride ions in environmental chemistry and wastewater treatment, suggesting potential applications in improving the efficiency of AOPs in removing contaminants from water (Yuan et al., 2011).
Catalysis and Polymerization
Cobalt(III) chloride porphyrin complexes have been explored for their reactivity toward propylene oxide/CO2 coupling and copolymerization, showcasing the compound's relevance in catalysis and the development of sustainable polymer materials. The ability to control selectivity and conversion through molecular design underlines its importance in the field of catalytic chemistry and material science (Anderson et al., 2012).
Development of Analytical Techniques
New methodologies for the acylation of azaindoles at specific positions highlight the compound's utility in developing synthetic routes for complex molecules. Such research contributes to the advancement of analytical chemistry and the synthesis of novel compounds with potential applications in various fields, including pharmaceuticals and materials science (Zhang et al., 2002).
Safety and Hazards
properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-icosafluoroundecanoyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11HClF20O/c12-1(33)3(15,16)5(19,20)7(23,24)9(27,28)11(31,32)10(29,30)8(25,26)6(21,22)4(17,18)2(13)14/h2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFSNWCISDMSHBB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(C(C(C(C(=O)Cl)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11HClF20O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90380060 |
Source
|
Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-icosafluoroundecanoyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90380060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.54 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2248-93-3 |
Source
|
Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-icosafluoroundecanoyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90380060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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